molecular formula C12H23NO4 B558135 Boc-N-methyl-L-isoleucine CAS No. 52498-32-5

Boc-N-methyl-L-isoleucine

Cat. No. B558135
CAS RN: 52498-32-5
M. Wt: 245.32 g/mol
InChI Key: HTBIAUMDQYXOFG-IUCAKERBSA-N
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Description

Boc-N-methyl-L-isoleucine, also known as Boc-N-Me-Ile-OH, is a peptide product that can be used as a precursor in organic synthesis and pharmaceuticals . It is a white solid .


Synthesis Analysis

. It is used in peptide synthesis .


Molecular Structure Analysis

The molecular formula of Boc-N-methyl-L-isoleucine is C12H23NO4 . Its molecular weight is 245.32 .


Chemical Reactions Analysis

Boc-N-methyl-L-isoleucine is used in organic synthesis and pharmaceuticals . It is a peptide product, indicating its involvement in peptide bond formation reactions.


Physical And Chemical Properties Analysis

Boc-N-methyl-L-isoleucine has a density of 1.1±0.1 g/cm3 . Its boiling point is 338.2±21.0 °C at 760 mmHg . The flash point is 158.3±22.1 °C .

Scientific Research Applications

  • Synthesis of pH-responsive Polymers : Boc-L-isoleucine has been used in the synthesis and reversible addition-fragmentation chain transfer polymerization of amino acid-based chiral monomers. These polymers exhibit pH-responsive behavior and are potential candidates for drug delivery and biomolecule conjugation applications (Bauri, Roy, Pant, & De, 2013).

  • Crystal Structure Analysis : Studies on the structure and conformation of Boc-Ile-Leu-OMe, a derivative of Boc-L-isoleucine, have been conducted to understand molecular arrangements and intermolecular interactions in peptides (Thirumuruhan, Sony, Shanmugam, Ponnuswamy, & Jayakumar, 2004).

  • Conformational Analysis of Oligopeptides : Research on L-isoleucine oligomers, including those protected by Boc, has been carried out to study their conformation in different solvents. These studies provide insights into the β-conformations of these oligomers (Goodman, Naider, & Toniolo, 1971).

  • Conformational Characteristics in Oligopeptides : Investigations into the conformational behavior of oligonorleucines and their N-methylated analogs have shown differences in their aggregate formation and beta-helix structures (Schoch, Römer, & Lorenzi, 2009).

  • Resolution of Racemic Isoleucine Mixtures : Boc-DL-isoleucine has been used in studies exploring the resolution of racemic mixtures, which is crucial for preparing optically pure compounds (Maharani, Hidayat, Sumiarsa, Zainuddin, & Hidayat, 2016).

  • Synthesis and Optical Studies : The synthesis and stereochemical investigation of L-isoleucine peptides have been conducted to understand the impact of side chains on peptide structure and function (Toniolo, 1971).

  • Influence of Asymmetric Carbon Atoms on Polypeptides : Research on diastereomeric oligopeptides of L-isoleucine and D-alloisoleucine has revealed insights into the influence of side chain configuration on peptide conformation (Widmer, Lorenzi, & Pino, 1979).

  • Crystal Structure and Conformation Studies : The crystal structure and conformation of Boc-Ile-Val-OMe have been analyzed to understand peptide conformation and intermolecular interactions (Sukumar, Sony, Ponnuswamy, & Jayakumar, 2005).

  • C-Alkylation in Peptides : Studies have shown how Boc-protected peptides can be C-alkylated, contributing to the field of peptide modification and synthesis (Seebach, Bossler, Gründler, Shoda, & Wenger, 1991).

  • Synthesis of Modified Lysine and its Applications : Research on the synthesis of Nα-Fmoc-Nɛ-(Boc, methyl)-lysine has been conducted for its application in peptide synthesis (Huang et al., 2007).

Safety And Hazards

When handling Boc-N-methyl-L-isoleucine, it is advised to avoid dust formation, breathing vapors, mist, or gas. Contact with skin, eyes, or clothing should be avoided. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2S,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBIAUMDQYXOFG-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426926
Record name Boc-N-methyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-N-methyl-L-isoleucine

CAS RN

52498-32-5
Record name Boc-N-methyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Nomula, MS Pratapure, R Kontham - ChemistrySelect, 2022 - Wiley Online Library
… 2c In turn, N-methylation 19 of N-Boc-L-isoleucine with MeI and NaH led to the N-Boc-N-methyl-L-isoleucine 28 in 78 % yield. Next, the intermediates 27 and 28 were coupled under …
L Liao, J Zhou, Z Xu, T Ye - Angewandte Chemie, 2016 - Wiley Online Library
… Trifluoroacetic acid promoted removal of the Boc group of 10 followed by coupling of the resulting amine (11) with N-Boc-N-methyl-l-isoleucine (12) 9 afforded dipeptide 5 in 74 % yield. …
Number of citations: 66 onlinelibrary.wiley.com
W Zhang - Molecules, 2020 - mdpi.com
… protecting group manipulation (multistep reaction condition [A] at the bottom of Scheme 1) revealed the free amine of 4 for subsequent amide coupling with N-Boc-N-methyl-L-isoleucine …
Number of citations: 8 www.mdpi.com
A Wunder, M Rothemund, R Schobert - Tetrahedron, 2018 - Elsevier
… An ice-cold solution of N-Boc-N-methyl-l-isoleucine 9 (80 mg, 0.33 mmol, 1.0 equiv) in THF was treated with 1,1′-carbonyldiimidazole (63 mg, 0.39 mmol, 1.2 equiv) in several portions …
Number of citations: 9 www.sciencedirect.com
K Irie, S Kajiyama, K Koshimizu, H Hayashi, M Arai - Tetrahedron letters, 1990 - Elsevier
(−)-Indolactam I, a new congener of indole alkaloid tumor promoter teleocidins, was isolated from Streptoverticillium blastmyceticum, and was shown to be biosynthesized from N-methyl-…
Number of citations: 16 www.sciencedirect.com
A Levert, R Alvariño, L Bornancin… - Journal of natural …, 2018 - ACS Publications
… In order to rule out N-Me-allo-Ile, Boc-N-methyl-l-isoleucine and Boc-N-methyl-l-allo-isoleucine (obtained from Chem-Impex International) were deprotected with trifluoroacetic acid in …
Number of citations: 30 pubs.acs.org

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